molecular formula C11H18O5 B12283783 Diethyl 2-(ethoxymethylene)succinate

Diethyl 2-(ethoxymethylene)succinate

Cat. No.: B12283783
M. Wt: 230.26 g/mol
InChI Key: ZAWRKUUXDJJWGT-HJWRWDBZSA-N
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Description

Diethyl 2-(ethoxymethylene)succinate is an organic compound with the molecular formula C11H18O5. It is a diethyl ester derivative of succinic acid, where the ethoxymethylene group is attached to the succinate backbone. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(ethoxymethylene)succinate is typically synthesized through the condensation reaction of diethyl malonate with triethyl orthoformate. The reaction involves the removal of ethanol to form the ethoxymethylene intermediate, which subsequently undergoes further condensation to yield the final product . The reaction conditions generally include heating the mixture at temperatures ranging from 102-155°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to remove by-products and unreacted starting materials, resulting in a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(ethoxymethylene)succinate undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with amines to form imines and enamines.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form diethyl succinate.

Common Reagents and Conditions

Major Products Formed

    Condensation: Imines, enamines.

    Hydrolysis: Succinic acid derivatives.

    Reduction: Diethyl succinate.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl (2Z)-2-(ethoxymethylidene)butanedioate

InChI

InChI=1S/C11H18O5/c1-4-14-8-9(11(13)16-6-3)7-10(12)15-5-2/h8H,4-7H2,1-3H3/b9-8-

InChI Key

ZAWRKUUXDJJWGT-HJWRWDBZSA-N

Isomeric SMILES

CCO/C=C(/CC(=O)OCC)\C(=O)OCC

Canonical SMILES

CCOC=C(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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